4-carboxybenzenediazonium
Overview
Description
4-Carboxybenzenediazonium is an organic compound with the molecular formula C₇H₅N₂O₂. It is a diazonium salt, which is a class of compounds known for their ability to form stable diazonium ions. These ions are highly reactive intermediates in organic synthesis and are widely used in the preparation of azo dyes, pharmaceuticals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Carboxybenzenediazonium can be synthesized through the diazotization of 4-aminobenzoic acid. The process involves treating 4-aminobenzoic acid with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). This reaction forms the diazonium salt, this compound chloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the stability of the diazonium ion, which can decompose if not handled properly .
Chemical Reactions Analysis
Types of Reactions
4-Carboxybenzenediazonium undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents such as halides, hydroxyl groups, or alkyl groups.
Coupling Reactions: It can react with phenols or aromatic amines to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding arylamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride (CuCl) or copper(I) bromide (CuBr) for halogenation, and water for hydroxylation.
Coupling Reactions: These reactions typically occur in alkaline conditions using sodium hydroxide (NaOH) or potassium hydroxide (KOH) as bases.
Reduction Reactions: Sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) are commonly used reducing agents.
Major Products
Substitution Reactions: Products include halogenated benzoic acids, hydroxybenzoic acids, and alkylbenzoic acids.
Coupling Reactions: Azo compounds, which are characterized by their vivid colors and are used as dyes.
Reduction Reactions: 4-Aminobenzoic acid.
Scientific Research Applications
4-Carboxybenzenediazonium has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: It is employed in the modification of biomolecules for labeling and detection purposes.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: It is utilized in the production of azo dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-carboxybenzenediazonium involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as electrophilic aromatic substitution and coupling reactions, to form stable products. The diazonium ion acts as an electrophile, reacting with nucleophiles such as phenols and aromatic amines to form azo compounds . The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
Comparison with Similar Compounds
4-Carboxybenzenediazonium can be compared with other diazonium salts, such as:
4-Nitrobenzenediazonium: Similar in reactivity but contains a nitro group instead of a carboxyl group.
4-Methoxybenzenediazonium: Contains a methoxy group, which affects its reactivity and applications.
4-Bromobenzenediazonium: Contains a bromine atom, which influences its reactivity in substitution reactions.
The uniqueness of this compound lies in its carboxyl group, which enhances its solubility in water and makes it suitable for applications in aqueous environments .
Properties
IUPAC Name |
4-carboxybenzenediazonium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-9-6-3-1-5(2-4-6)7(10)11/h1-4H/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIPBOWHXAOZII-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+]#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N2O2+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169598 | |
Record name | Benzenediazonium, 4-carboxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17333-88-9 | |
Record name | Benzenediazonium, 4-carboxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017333889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 4-carboxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.